![molecular formula C15H20FNO B5728649 N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide, also known as Rotigotine, is a chemical compound used in scientific research for its potential therapeutic effects on various neurological disorders.
Mechanism of Action
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide binds to dopamine receptors in the brain, specifically D2, D3, and D4 receptors. This binding activates the receptors, leading to increased dopamine release and subsequent activation of downstream signaling pathways. The activation of dopamine receptors in the brain leads to improved motor control, decreased symptoms of Parkinson's disease, and improved mood in patients with depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been shown to increase dopamine release in the brain, leading to improved motor control and decreased symptoms of Parkinson's disease. It has also been shown to improve mood in patients with depression by increasing dopamine levels in the brain. Additionally, it has been shown to improve sleep quality in patients with restless legs syndrome.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide is a potent dopamine receptor agonist, making it a valuable tool for studying the role of dopamine in various neurological disorders. However, its use in lab experiments is limited by its potential side effects, such as nausea, vomiting, and dizziness. Additionally, its high potency makes it difficult to determine the appropriate dosage for lab experiments.
Future Directions
Future research on N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide could focus on its potential therapeutic effects on other neurological disorders, such as schizophrenia and addiction. Additionally, research could focus on developing new derivatives of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide with improved potency and decreased side effects. Finally, further studies could investigate the long-term effects of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide on dopamine receptor function and brain physiology.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide involves the reaction of 4-fluorophenethylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain pure N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, restless legs syndrome, and depression. It acts as a dopamine receptor agonist, which means it activates dopamine receptors in the brain, leading to increased dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, and reward.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHBOOVDZVJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.